

Independent Verification of PTI-428: A Comparative Analysis of Publicly Available Data

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Compound of Interest

Compound Name: **TR 428**

Cat. No.: **B025193**

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This guide provides an objective comparison of the publicly available data for the investigational cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, PTI-428 (nesolicaftor), with the established CFTR modulator therapy, Trikafta (elexacaftor/tezacaftor/ivacaftor). The information presented is based on press releases, clinical trial registry data, and peer-reviewed publications. It is important to note that, to date, full peer-reviewed publications of the clinical trials for PTI-428 are not available, limiting a direct and comprehensive comparison with Trikafta. No head-to-head clinical trials have been conducted.

Data Presentation: Quantitative Efficacy and Safety

The following tables summarize the available quantitative data for PTI-428 and Trikafta. The data for PTI-428 is primarily from Phase 1 and 2 clinical trials as reported in press releases and news articles. The data for Trikafta is from Phase 3 clinical trials published in peer-reviewed journals.

Table 1: Improvement in Percent Predicted Forced Expiratory Volume in One Second (ppFEV1)

Treatment	Study Population	Dosage	Duration	Mean Absolute Change in ppFEV1 from Baseline	Source(s)
PTI-428 (add-on to Orkambi®)	CF patients on background Orkambi® therapy	50 mg once daily	28 days	+5.2 percentage points (compared to placebo)	
PTI-428	CF patients homozygous for F508del	High-dose posenacaftor combination	14 days	+5 percentage points	
PTI-428	CF patients homozygous for F508del	Not specified	28 days	+8 percentage points (compared to placebo)	
Trikafta (elexacaftor/tezacaftor/ivacaftor)	CF patients (≥12 years) with at least one F508del mutation	Standard dose	6 months	+9.76 percentage points	
Trikafta (elexacaftor/tezacaftor/ivacaftor)	CF patients (6-11 years) with at least one F508del allele	Standard dose	24 weeks	+10.2 percentage points	

	CF patients (≥12 years)			
Trikafta (elexacaftor/t ezacaftor/ivac aftor)	with one F508del and one gating/residu al function mutation	Standard dose	8 weeks	+3.7 percentage points (within- group change)

Table 2: Reduction in Sweat Chloride Concentration

Treatment	Study Population	Dosage	Duration	Mean	Source(s)
				Absolute Change in Sweat Chloride from Baseline	
PTI-428				-19 mmol/L	
Triple Combination (nesolicaftor/ posenacaftor/ dirocaftor)	CF patients homozygous for F508del	High-dose posenacaftor combination	14 days	(compared to baseline); -24 mmol/L (compared to placebo)	
PTI-428				-29 mmol/L	
Triple Combination (nesolicaftor/ posenacaftor/ dirocaftor)	CF patients homozygous for F508del	Not specified	28 days	(compared to placebo)	
Trikafta (elexacaftor/ezacaftor/ivacaftor)	CF patients (≥ 12 years) with at least one F508del mutation	Standard dose	6 months	-41.7 mmol/L	
Trikafta (elexacaftor/ezacaftor/ivacaftor)	CF patients (6-11 years) with at least one F508del allele	Standard dose	24 weeks	-60.9 mmol/L	
Trikafta (elexacaftor/ezacaftor/ivacaftor)	CF patients (2-5 years) with at least one F508del allele	Weight-based dosing	24 weeks	-57.9 mmol/L	

	CF patients (≥12 years)			
Trikafta (elexacaftor/t ezacaftor/ivac aftor)	with one F508del and one gating/residu al function mutation	Standard dose	8 weeks	-22.3 mmol/L (within-group change)

Experimental Protocols

Detailed experimental protocols from peer-reviewed publications for the PTI-428 clinical trials are not publicly available. The following outlines are based on information from the clinical trial registry (ClinicalTrials.gov).

NCT02718495: A Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of PTI-428 in Healthy Volunteers and Subjects With Cystic Fibrosis

- Study Design: A Phase 1/2, randomized, double-blind, placebo-controlled study.
- Participants: Healthy volunteers and CF patients.
- Intervention: Single and multiple ascending doses of PTI-428 or placebo. In a cohort of CF patients on stable Orkambi® therapy, PTI-428 (50 mg) or placebo was administered for 28 days.
- Primary Outcome Measures: Safety and tolerability, pharmacokinetics.
- Secondary Outcome Measures: Change in ppFEV1, change in sweat chloride concentration.

NCT03500263: A Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Efficacy of PTI-801, PTI-808 and PTI-428 in Subjects With Cystic Fibrosis

- Study Design: A Phase 1/2, randomized, double-blind, placebo-controlled study.
- Participants: CF patients homozygous for the F508del mutation.

- Intervention: A triple combination of PTI-801 (posenacaftor), PTI-808 (dirocaftor), and PTI-428 (nesolicaftor) or placebo for 14 days.
- Primary Outcome Measures: Safety and tolerability.
- Secondary Outcome Measures: Change in ppFEV1, change in sweat chloride concentration.

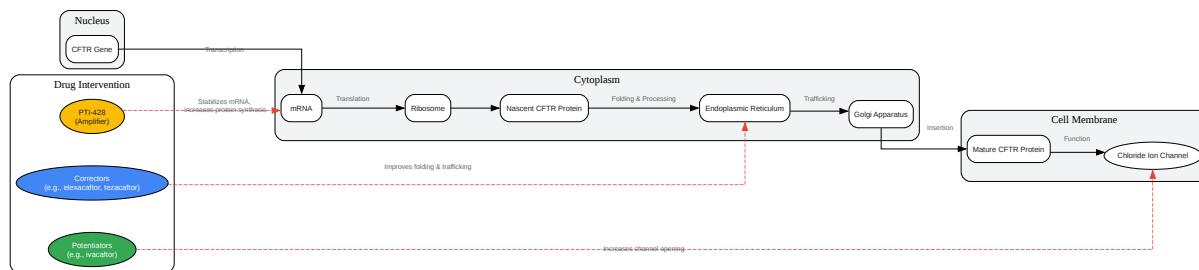
NCT03251092: A Study Designed to Assess the Safety, Tolerability and PK of PTI-808 in Healthy Volunteers and in Adults With Cystic Fibrosis

- Study Design: A Phase 1/2, randomized, double-blind, placebo-controlled study.
- Participants: Healthy volunteers and CF patients with at least one F508del mutation.
- Intervention: The study evaluated PTI-808 (dirocaftor) alone and in combination with PTI-801 (posenacaftor) and PTI-428 (nesolicaftor) or placebo for up to 28 days.
- Primary Outcome Measures: Safety, tolerability, and pharmacokinetics.
- Secondary Outcome Measures: Change in ppFEV1, change in sweat chloride concentration.

NCT03591094: A Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of PTI-428 in Subjects With Cystic Fibrosis on a Stable Dose of Tezacaftor/Ivacaftor

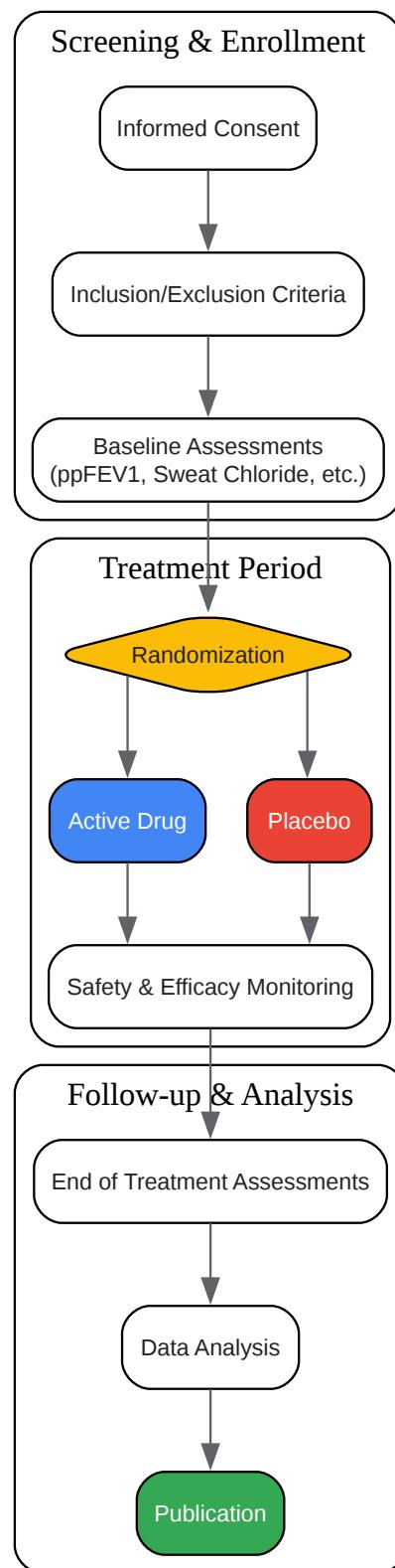
- Study Design: A Phase 2, randomized, double-blind, placebo-controlled study.
- Participants: CF patients homozygous for the F508del mutation on a stable dose of tezacaftor/ivacaftor.
- Intervention: PTI-428 or placebo as add-on therapy.
- Primary Outcome Measures: Safety and tolerability.
- Secondary Outcome Measures: Change in ppFEV1, change in sweat chloride concentration.

Mandatory Visualization

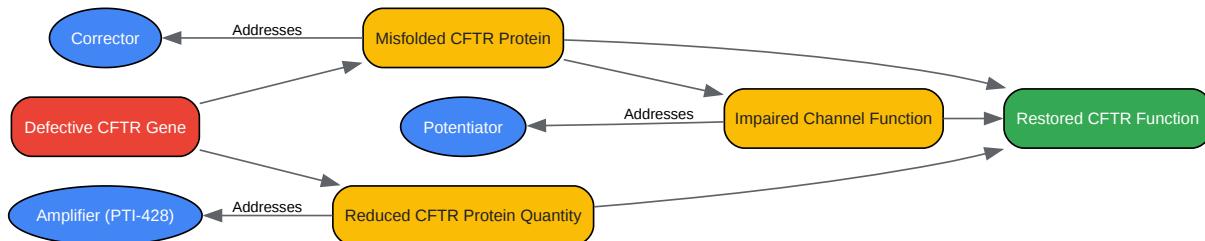


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Caption: CFTR protein production, trafficking, and the mechanism of action of different CFTR modulators.

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Caption: A generalized workflow for a randomized, placebo-controlled clinical trial of a CFTR modulator.



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Caption: Logical relationship of combining different classes of CFTR modulators to address multiple defects.

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